

## **TUG-499 chemical structure and properties**

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An In-Depth Technical Guide to **TUG-499** Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

**TUG-499** is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Its ability to enhance glucose-stimulated insulin secretion has positioned it as a significant research tool for the study of type 2 diabetes.[1][5][6] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and in vitro characteristics of **TUG-499**, based on available scientific literature.

### **Chemical Structure and Properties**

**TUG-499** is a small molecule characterized by a dichloropyridine ring linked to a phenylpropanoic acid moiety via an ethynyl bridge.[5] This structure is central to its agonist activity at the FFAR1 receptor.

Table 2.1: Chemical and Physical Properties of TUG-499



Property	Value	Citation(s)
IUPAC Name	3-(4-((2,6-dichloropyridin-4-yl)ethynyl)phenyl)propanoic acid	
Molecular Formula	C16H11Cl2NO2	[7][8]
Molecular Weight	320.17 g/mol	[7][8][9]
Physical Form	Solid, white to off-white powder	[7][8]
InChI Key	GCWBKYDSSJIRNJ- UHFFFAOYSA-N	[8]
CAS Number	1206629-08-4	[8][9]

# Pharmacology Mechanism of Action

**TUG-499** functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells and enteroendocrine cells.[1][10][11] The activation of FFAR1 by agonists like **TUG-499** enhances glucose-stimulated insulin secretion (GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFAR1 is known to couple primarily through the Gqq signaling pathway, though some synthetic agonists have been shown to also signal via Gqs.[11]

#### **Potency and Selectivity**

**TUG-499** is characterized by its high potency and selectivity for the FFAR1 receptor.

Table 3.1: Pharmacological Activity of TUG-499

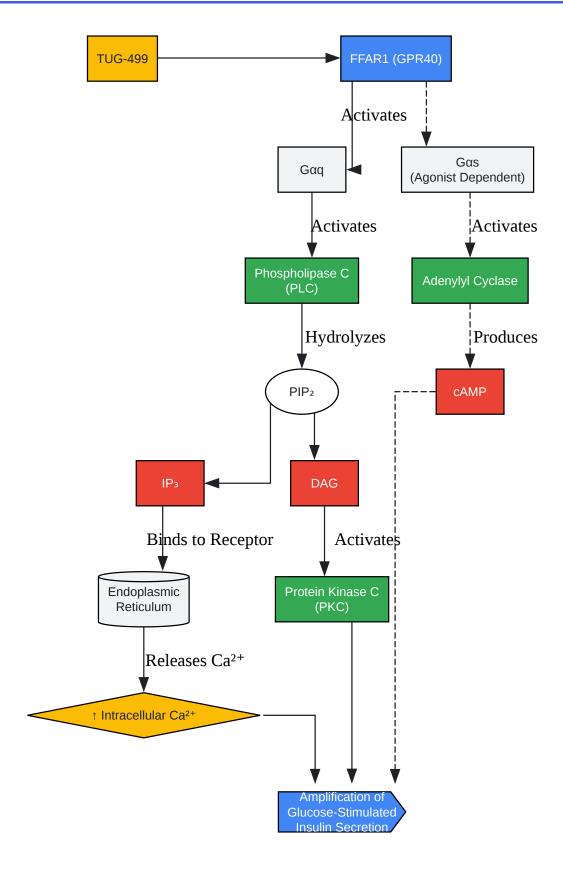


Parameter	Value	Description	Citation(s)
pEC50	7.39	The negative logarithm of the molar concentration producing 50% of the maximum possible response.	[1][2][3][4]
Selectivity	>100-fold over FFAR2, FFAR3, and PPARy	Demonstrates high specificity for the target receptor compared to related receptors.	[1][2][3][4]

# **Signaling Pathway**

Activation of FFAR1 by **TUG-499** initiates a downstream signaling cascade. The primary pathway involves the G $\alpha$ q protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a critical step that potentiates the exocytosis of insulin-containing granules from pancreatic  $\beta$ -cells in the presence of elevated glucose. Some synthetic FFAR1 agonists have also been observed to couple to G $\alpha$ s, which would activate adenylyl cyclase, increase cyclic AMP (cAMP), and further amplify the insulin secretion signal.[11]





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Caption: FFAR1 (GPR40) signaling pathway activated by TUG-499.



#### In Vitro ADME Profile

**TUG-499** demonstrates a favorable in vitro profile for a research compound, suggesting good drug-like properties.

Table 5.1: Summary of In Vitro ADME Properties

Parameter	Result	Implication for Research	Citation(s)
Chemical Stability	High	Suitable for use in various in vitro assay conditions.	[1][8]
CYP Enzyme Inhibition	No inhibition of selected enzymes	Lower potential for drug-drug interactions in complex systems.	[1][8]
P-glycoprotein Inhibition	No inhibition	Reduced likelihood of efflux-mediated resistance in cellular models.	[1][8]
Caco-2 Permeability	Excellent	Suggests high potential for oral bioavailability in vivo.	[1][8]
Cellular Activity	Potent in rat INS-1E cells	Confirms activity in a relevant pancreatic β-cell line.	[1][8]

# **Experimental Methodologies**

While detailed, step-by-step protocols for the characterization of **TUG-499** are not fully available in the provided search results, the key experiments cited include functional receptor assays, cellular activity assays, and permeability assessments.[1][8][10]

#### **General Experimental Workflow**

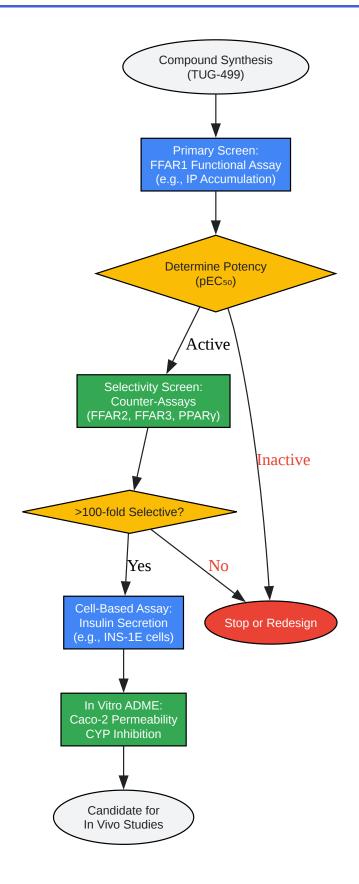






The characterization of a novel FFAR1 agonist like **TUG-499** typically follows a standardized in vitro screening cascade to determine potency, selectivity, and initial drug-like properties before advancing to more complex biological systems.





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Caption: General workflow for in vitro screening of an FFAR1 agonist.



#### **Key Cited Experiments**

- FFAR1 Functional Assays: To determine the potency of TUG-499, an inositol phosphate (IP) accumulation assay in cells stably expressing the human FFAR1 receptor would be used.
   [10] This measures the downstream product of Gαq activation.
- Cellular Insulin Secretion Assay: The rat insulinoma cell line INS-1E is used to confirm that
  receptor activation translates to a physiological response.[1][8] Cells are treated with TUG499 at varying glucose concentrations, and insulin released into the media is quantified,
  typically by ELISA.
- Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate
  to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1]
   [8] TUG-499 is added to one side of the monolayer, and its appearance on the other side is
  measured over time.
- CYP Inhibition Assays: The potential for **TUG-499** to inhibit major cytochrome P450 enzymes is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a critical step in assessing the potential for drug-drug interactions.

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